1-[Cyclopropyl(oxan-2-yl)methyl]-3-[(1-phenylpyrrolidin-3-yl)methyl]urea
Description
1-[Cyclopropyl(oxan-2-yl)methyl]-3-[(1-phenylpyrrolidin-3-yl)methyl]urea is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure with a cyclopropyl group, an oxane ring, and a phenylpyrrolidine moiety, making it an interesting subject for chemical research and industrial applications.
Properties
IUPAC Name |
1-[cyclopropyl(oxan-2-yl)methyl]-3-[(1-phenylpyrrolidin-3-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O2/c25-21(23-20(17-9-10-17)19-8-4-5-13-26-19)22-14-16-11-12-24(15-16)18-6-2-1-3-7-18/h1-3,6-7,16-17,19-20H,4-5,8-15H2,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPFQZPXDVQWLEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)C(C2CC2)NC(=O)NCC3CCN(C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Cyclopropyl(oxan-2-yl)methyl]-3-[(1-phenylpyrrolidin-3-yl)methyl]urea typically involves multiple steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Oxane Ring Formation: The oxane ring is usually synthesized through ring-closing reactions involving diols or epoxides.
Phenylpyrrolidine Synthesis: The phenylpyrrolidine moiety can be synthesized through the reaction of phenylacetonitrile with pyrrolidine under basic conditions.
Urea Formation: The final step involves the coupling of the cyclopropyl(oxan-2-yl)methyl intermediate with the phenylpyrrolidine intermediate using phosgene or a phosgene substitute to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[Cyclopropyl(oxan-2-yl)methyl]-3-[(1-phenylpyrrolidin-3-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can reduce any double bonds or carbonyl groups present in the compound.
Substitution: Nucleophilic substitution reactions can occur at the urea nitrogen or the cyclopropyl group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving urea derivatives.
Medicine: Investigation as a potential pharmaceutical agent due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[Cyclopropyl(oxan-2-yl)methyl]-3-[(1-phenylpyrrolidin-3-yl)methyl]urea would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The cyclopropyl and oxane groups could play a role in binding to molecular targets, while the urea linkage might be involved in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
1-[Cyclopropyl(oxan-2-yl)methyl]-3-[(1-phenylpyrrolidin-3-yl)methyl]carbamate: Similar structure but with a carbamate group instead of a urea group.
1-[Cyclopropyl(oxan-2-yl)methyl]-3-[(1-phenylpyrrolidin-3-yl)methyl]thiourea: Similar structure but with a thiourea group instead of a urea group.
Uniqueness
1-[Cyclopropyl(oxan-2-yl)methyl]-3-[(1-phenylpyrrolidin-3-yl)methyl]urea is unique due to its combination of a cyclopropyl group, an oxane ring, and a phenylpyrrolidine moiety. This unique structure may confer specific chemical and biological properties not found in similar compounds, making it a valuable subject for further research.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
